molecular formula C10H6ClN5O B8722913 6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one CAS No. 596825-56-8

6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one

Cat. No.: B8722913
CAS No.: 596825-56-8
M. Wt: 247.64 g/mol
InChI Key: LQZYBBPIWGUBCX-UHFFFAOYSA-N
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Description

6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a triazolopyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then reacted with 2-chloropyridine-3-carboxylic acid under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridazinone derivative, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one is unique due to its specific triazolopyridazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

596825-56-8

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

6-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H6ClN5O/c11-7-4-5-8-13-14-10(16(8)15-7)6-2-1-3-9(17)12-6/h1-5H,(H,12,17)

InChI Key

LQZYBBPIWGUBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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